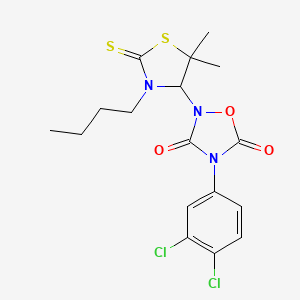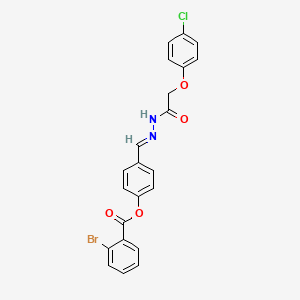![molecular formula C17H13N3O3S2 B11549231 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1,3-benzothiazol-2-ylthio)acetohydrazide](/img/structure/B11549231.png)
N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1,3-benzothiazol-2-ylthio)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1,3-benzothiazol-2-ylthio)acetohydrazide is a complex organic compound that features a benzodioxole ring and a benzothiazole ring connected through a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1,3-benzothiazol-2-ylthio)acetohydrazide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-(1,3-benzothiazol-2-ylthio)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1,3-benzothiazol-2-ylthio)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole and benzothiazole rings.
Reduction: Reduced forms of the hydrazide linkage.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1,3-benzothiazol-2-ylthio)acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1,3-benzothiazol-2-ylthio)acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The benzodioxole and benzothiazole rings play a crucial role in binding to these targets, while the hydrazide linkage facilitates the overall molecular interaction.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-cyanoacetohydrazide
- N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide
- N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-propanamine
Uniqueness
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1,3-benzothiazol-2-ylthio)acetohydrazide is unique due to the presence of both benzodioxole and benzothiazole rings, which confer distinct electronic and steric properties. This makes it particularly versatile in various chemical reactions and applications compared to its analogs.
Properties
Molecular Formula |
C17H13N3O3S2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C17H13N3O3S2/c21-16(9-24-17-19-12-3-1-2-4-15(12)25-17)20-18-8-11-5-6-13-14(7-11)23-10-22-13/h1-8H,9-10H2,(H,20,21)/b18-8+ |
InChI Key |
VSEPJTKGNSNXCT-QGMBQPNBSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-4-chloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11549157.png)
![(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(3,4-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11549162.png)
![N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide](/img/structure/B11549164.png)
![3-(4-Chlorophenyl)-1-methylbenzo[f]quinoline](/img/structure/B11549180.png)
![4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide](/img/structure/B11549184.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide](/img/structure/B11549186.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11549197.png)
![N-{(E)-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B11549199.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11549203.png)
![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B11549208.png)

![2-{(Z)-[(2,3-dichlorophenyl)imino]methyl}-6-nitrophenol](/img/structure/B11549213.png)
![(3Z)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-phenylbutanamide](/img/structure/B11549221.png)
